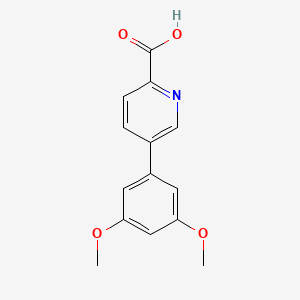

5-(3,5-Dimethoxyphenyl)-picolinic acid

Description

5-(3,5-Dimethoxyphenyl)-picolinic acid is a substituted picolinic acid derivative characterized by a pyridine-2-carboxylic acid backbone (picolinic acid) and a 3,5-dimethoxyphenyl group at the 5-position. The methoxy substituents at the 3 and 5 positions on the phenyl ring confer distinct electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(7-11)19-2)9-3-4-13(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKIZQWDQOJISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679315 | |

| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-00-9 | |

| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: 3,5-Dimethoxyphenylboronic acid, picolinic acid derivative (e.g., 5-bromopicolinic acid)

Catalyst: Palladium(II) acetate (Pd(OAc)2)

Base: Potassium carbonate (K2CO3)

Solvent: Tetrahydrofuran (THF) or a similar solvent

Temperature: Typically around 80-100°C

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for 5-(3,5-Dimethoxyphenyl)-picolinic acid are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-picolinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-picolinic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-picolinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the picolinic acid moiety can participate in hydrogen bonding and coordination interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 5-(3,5-dimethoxyphenyl)-picolinic acid with key structural analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Type and Position

5-(3,5-Bis(trifluoromethyl)phenyl)-picolinic acid

- Structure : Trifluoromethyl (-CF₃) groups at phenyl 3,5 positions.

- Key Differences :

- Electronic Effects : -CF₃ is strongly electron-withdrawing, increasing lipophilicity and altering binding affinity compared to methoxy (-OCH₃) groups .

- Biological Activity : Used in the synthesis of tetrahydronaphthalene amide inhibitors (e.g., compound 27 in ), suggesting enhanced target engagement due to hydrophobic interactions .

5-(2,5-Dimethoxyphenyl)-picolinic acid

- Structure : Methoxy groups at phenyl 2,5 positions.

- Hazards: Classified as harmful by inhalation, skin contact, or ingestion in its MSDS, though toxicity data for the 3,5-isomer remains unspecified .

5-(4-Cyanophenyl)-picolinic acid

- Structure: Cyano (-CN) group at phenyl 4-position.

- Key Differences :

- Electronic Effects : The electron-withdrawing -CN group enhances acidity of the picolinic acid moiety, improving metal-chelating capacity compared to methoxy derivatives .

- Similarity Score : Structural similarity to 5-(3,5-dimethoxyphenyl)-picolinic acid is rated 1.00 (highest) in , though functional differences persist due to substituent chemistry .

5-(3,4-Dichlorophenyl)-picolinic acid

- Structure : Chlorine atoms at phenyl 3,4 positions.

- Key Differences: Polarity: Chlorine’s electronegativity increases polarity but reduces solubility in nonpolar solvents compared to methoxy derivatives .

Biological Activity

5-(3,5-Dimethoxyphenyl)-picolinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(3,5-Dimethoxyphenyl)-picolinic acid features a picolinic acid backbone with a 3,5-dimethoxyphenyl substituent. This unique structure may influence its interaction with biological targets.

The biological activity of 5-(3,5-Dimethoxyphenyl)-picolinic acid is primarily attributed to its ability to interact with various molecular targets:

- Metal Ion Chelation : The picolinic acid moiety can chelate metal ions, which may play a role in its biological effects.

- Non-Covalent Interactions : The dimethoxyphenyl group can engage in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets.

Biological Activities

Research indicates that 5-(3,5-Dimethoxyphenyl)-picolinic acid exhibits several biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary data suggest potential antimicrobial activity against various pathogens.

- Neuroprotective Properties : Given the structure's ability to cross the blood-brain barrier, it may have neuroprotective effects worth exploring further.

In Vitro Studies

Recent studies have employed various in vitro assays to evaluate the biological activity of 5-(3,5-Dimethoxyphenyl)-picolinic acid:

- Cell Viability Assays : MTT assays have been utilized to assess cytotoxicity in different cell lines. Results indicate moderate cytotoxic effects at higher concentrations.

- Antioxidant Assays : DPPH and ABTS assays demonstrated significant free radical scavenging activity.

In Silico Studies

In silico approaches have been used to predict the pharmacokinetic properties and potential toxicity of 5-(3,5-Dimethoxyphenyl)-picolinic acid:

- ADMET Predictions : The compound adheres to Lipinski's rule of five, indicating favorable drug-like properties such as good gastrointestinal absorption and low toxicity profiles.

- Molecular Docking Studies : Docking simulations revealed strong binding affinities with several protein targets associated with oxidative stress and inflammation.

Case Studies

- Neuroprotective Study : A recent study investigated the neuroprotective effects of 5-(3,5-Dimethoxyphenyl)-picolinic acid in a model of neurodegeneration. The compound exhibited significant protective effects against neuronal cell death induced by oxidative stress.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at certain concentrations.

Comparative Analysis

To better understand the uniqueness of 5-(3,5-Dimethoxyphenyl)-picolinic acid, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 5-(3-Methylphenyl)-picolinic acid | Methyl group at para position | Antioxidant activity |

| 5-(3-Chlorophenyl)-picolinic acid | Chlorine substituent | Antimicrobial properties |

| 5-(3-Nitrophenyl)-picolinic acid | Nitro group | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.